1H-Imidazo[4,5-c]quinoline, 1-methyl-
Description
Overview of the Imidazo[4,5-c]quinoline Core Structure in Organic and Medicinal Chemistry Research
The 1H-Imidazo[4,5-c]quinoline scaffold is a prominent heterocyclic system that has garnered substantial attention in the fields of organic and medicinal chemistry. This fused aromatic structure, comprising a quinoline (B57606) ring merged with an imidazole (B134444) ring, is structurally analogous to purine (B94841) nucleobases. This resemblance allows it to interact with various biological targets, making it a privileged core for the design of new therapeutic agents. mun.ca
Research has extensively demonstrated the versatility of the imidazo[4,5-c]quinoline framework. A significant area of investigation has been its role in modulating the immune system. Certain derivatives are potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in the innate immune response to viral pathogens. binghamton.eduacs.org This activity has led to the development of compounds with significant antiviral and antitumor properties. Beyond immunology, the scaffold has been utilized as a basis for creating kinase inhibitors, which are vital in cancer therapy and the treatment of other proliferative diseases. nih.govresearchgate.net The rigid, planar nature of the fused ring system provides a robust platform for introducing various substituents to fine-tune biological activity and physicochemical properties, making it a continuing subject of synthetic and pharmacological exploration. nih.govnih.gov
Significance of N-1 Substituted Imidazo[4,5-c]quinolines in Chemical and Biological Research Paradigms
The substitution at the N-1 position of the imidazole ring is a critical determinant of the biological activity of 1H-imidazo[4,5-c]quinoline derivatives. This position is a key site for chemical modification, allowing researchers to systematically alter a compound's potency, selectivity, and pharmacokinetic profile. binghamton.edu Synthetic efforts often focus on introducing a variety of substituents at N-1, ranging from simple alkyl chains to more complex aryl and hydroxyalkyl groups, to explore structure-activity relationships (SAR). google.com
A prime example of the importance of the N-1 substituent is found in the class of immune response modifiers. For instance, the N-1 isobutyl group in Imiquimod (B1671794) is essential for its TLR7 agonistic activity. Similarly, in Resiquimod, a more potent analogue, the 1-(2-hydroxy-2-methylpropyl) substituent dramatically influences its interaction with TLR7 and TLR8. Research has shown that modifications at this site can lead to derivatives with improved potency and tailored immune responses, such as their use as vaccine adjuvants or as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. binghamton.eduacs.org The strategic manipulation of the N-1 position remains a cornerstone of research aimed at discovering novel imidazo[4,5-c]quinoline-based therapeutics. researchgate.net
| Compound Name | N-1 Substituent | Primary Biological Significance |
| Imiquimod | Isobutyl | TLR7 Agonist; Antiviral, Antitumor |
| Resiquimod | 1-(2-hydroxy-2-methylpropyl) | Potent TLR7/8 Agonist; Immune Response Modifier |
| NVP-BEZ235 | 2-methyl-2-(4-(3-methyl-2-oxo-8-(pyridin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile | Dual PI3K/mTOR Inhibitor |
Scope and Research Focus on 1H-Imidazo[4,5-c]quinoline, 1-methyl-
The specific derivative, 1H-Imidazo[4,5-c]quinoline, 1-methyl-, represents the simplest form of an N-1 alkyl-substituted imidazoquinoline. Despite the extensive research into more complex N-1 substituted analogues, dedicated studies focusing solely on the 1-methyl derivative are limited in publicly available scientific literature. Much of the existing research uses more structurally complex derivatives to achieve higher potency or specific biological targeting. binghamton.edunih.gov
However, the 1-methyl scaffold serves as a fundamental building block and reference compound in synthetic chemistry. For example, patents describe the synthesis of 4-chloro-1-methyl-1H-imidazo[4,5-c]quinoline as an intermediate, which is then further reacted to create a variety of 4-substituted derivatives, such as N-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4-amine and 4-methoxy-1-methyl-1H-imidazo[4,5-c]quinoline. google.com This highlights its role as a precursor in the exploration of the chemical space around the imidazo[4,5-c]quinoline core.
Table of Properties for 1H-Imidazo[4,5-c]quinoline, 1-methyl- Derivatives Note: Data is derived from related compounds as specific experimental values for the parent 1-methyl compound are not extensively published.
| Derivative Name | Formula | Property | Value | Reference |
|---|---|---|---|---|
| 4-Methoxy-1-methyl-1H-imidazo[4,5-c]quinoline | C12H11N3O | Melting Point | 160-162°C | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazo[4,5-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOKCONJLQHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553313 | |
| Record name | 1-Methyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-39-6 | |
| Record name | 1-Methyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1h Imidazo 4,5 C Quinoline, 1 Methyl and Analogues
Classical and Modified Synthetic Approaches to the Imidazo[4,5-c]quinoline System
The construction of the imidazo[4,5-c]quinoline core is typically achieved through methods that build upon quinoline (B57606) precursors. These strategies focus on the formation of the fused imidazole (B134444) ring through various cyclization techniques.
A prevalent and adaptable route to imidazo[4,5-c]quinolines begins with commercially available quinolin-4-ol derivatives. acs.org This multi-step process allows for the introduction of various substituents onto the quinoline framework before the final imidazole ring is formed. A typical sequence involves the nitration of the quinoline ring, followed by functional group manipulations to install the necessary precursors for cyclization.
For instance, a general synthesis starting from quinolin-4-ol can be outlined as follows:
Nitration: Quinolin-4-ol is treated with nitric acid to introduce a nitro group at the 3-position, yielding 3-nitroquinolin-4-ol (B21240). acs.orgnih.gov
Chlorination: The resulting 3-nitroquinolin-4-ol is chlorinated, often using an agent like phenylphosphonic dichloride, to produce 2,4-dichloro-3-nitroquinoline. nih.gov
Amination: An amine is introduced at the 4-position via nucleophilic aromatic substitution (SNAr). nih.gov
Reduction: The nitro group at the 3-position is reduced to an amino group, commonly with reducing agents like iron or zinc, to form a crucial 3,4-diaminoquinoline intermediate. nih.gov
Cyclization: The final imidazole ring is formed by reacting the diaminoquinoline with a suitable one-carbon source, such as a carboxylic acid or an orthoester, to yield the imidazo[4,5-c]quinoline core. nih.govnih.gov
Another approach utilizes precursors like 2-amino-5-iodobenzoic acid, although routes starting from pre-formed quinolines are more common for this specific scaffold. More complex strategies can involve tandem multicomponent reactions that build the heterocyclic system in a one-pot manner. lookchem.com
The key step in many syntheses is the formation of the imidazole ring fused to the quinoline core. This is most commonly achieved by cyclizing a 3,4-diaminoquinoline intermediate. The choice of reagent for this cyclization determines the substituent at the 2-position of the resulting imidazo[4,5-c]quinoline. For example, reacting the diamine with trimethyl orthovalerate introduces a butyl group at the 2-position. nih.gov
Alternative methodologies for imidazole ring construction have also been employed. The van Leusen imidazole synthesis, which uses toluenesulfonylmethyl isocyanide (TosMIC), can be adapted to form the imidazole ring from an imine precursor. researchgate.netmdpi.com In one reported synthesis, an imidazole ring was first constructed from an imine using TosMIC, and this was subsequently functionalized and cyclized to yield the imidazo[4,5-c]quinoline skeleton. researchgate.net This approach, utilizing a modified Pictet-Spengler reaction catalyzed by Yb(OTf)₃, involves an electrophilic attack from the imidazole ring onto the aniline (B41778) portion, followed by oxidative aromatization. researchgate.net
The table below summarizes common cyclization methods for forming the imidazole ring.
| Precursor | Reagent(s) | Resulting Moiety | Reference(s) |
| 3,4-Diaminoquinoline | Trimethyl orthovalerate | 2-Butyl-1H-imidazo[4,5-c]quinoline | nih.gov |
| 3,4-Diaminoquinoline | Valeryl chloride, then base | 2-Butyl-1H-imidazo[4,5-c]quinoline | nih.gov |
| 2-(1-phenyl-1H-imidazol-5-yl)aniline | Aromatic aldehydes, Yb(OTf)₃ | 1,4-Disubstituted imidazo[4,5-c]quinolines | researchgate.net |
| 3,4-Diaminopyridine | Benzaldehyde adducts | 2-Aryl-imidazo[4,5-c]pyridines | nih.gov |
Both reductive and oxidative cyclization reactions are pivotal in synthesizing the imidazo[4,5-c]quinoline system.
Reductive cyclization is frequently seen in sequences where a nitro group is strategically placed on the quinoline ring. The reduction of a 3-nitro-4-aminoquinoline derivative is a common method to generate the 3,4-diaminoquinoline intermediate in situ. nih.gov This diamine can then undergo spontaneous or acid-catalyzed cyclization with an appropriate acylating agent to form the imidazole ring. nih.govresearchgate.net This tandem reductive cyclization is an efficient way to build the fused heterocyclic system. researchgate.net
Oxidative cyclization strategies often provide a direct route to the final aromatic system. A notable metal-free method employs an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system to promote the oxidative cross-coupling and subsequent intramolecular cyclization of pyridoimidazole arylamines with carbonyl compounds, yielding quinoline-fused imidazo[4,5-c]quinolines. thieme-connect.comscispace.com This one-pot reaction is advantageous due to its simple conditions and high yields. scispace.com Another example involves the oxidative aromatization step in a modified Pictet-Spengler reaction, which forms the quinoline ring from an imidazole-containing aniline precursor. researchgate.net
Key Intermediates in 1H-Imidazo[4,5-c]quinoline Synthesis
The successful synthesis of the target compound and its analogues relies on the preparation and strategic use of key chemical intermediates. Quinoline-based precursors are central to most synthetic routes.
The most versatile and widely used precursors are derived from the quinoline core itself. The synthesis of many imidazo[4,5-c]quinolines begins with the modification of a simple quinoline.
3-Nitroquinolinols are crucial early-stage intermediates. They are typically synthesized by the nitration of commercially available quinolin-4-ols using nitric acid. acs.orgnih.gov The presence of the nitro group at the 3-position and the hydroxyl group at the 4-position allows for subsequent functionalization.
The 3-nitroquinolinol is often converted to a more reactive intermediate, such as a 4-chloro-3-nitroquinoline (B17048) , by treatment with a chlorinating agent like phosphorus oxychloride or phenylphosphonic dichloride. nih.govnih.gov This dichloro derivative can then undergo selective nucleophilic substitution. An amine can be introduced at the 4-position by reacting the 4-chloro-3-nitroquinoline with an appropriate amine, such as 2-methylpropan-1-amine to eventually form the 1-isobutyl substituent. The subsequent reduction of the 3-nitro group with agents like iron or catalytic hydrogenation (e.g., Pd/C) affords the critical 3,4-diaminoquinoline derivative . nih.govnih.govnih.gov This diamine is the immediate precursor for the imidazole ring cyclization.
The general synthetic pathway involving these intermediates is summarized below:
| Starting Material | Reaction | Intermediate | Reference(s) |
| Quinolin-4-ol | Nitration (HNO₃) | 3-Nitroquinolin-4-ol | acs.orgnih.gov |
| 3-Nitroquinolin-4-ol | Chlorination (PhPOCl₂) | 2,4-Dichloro-3-nitroquinoline | nih.gov |
| 4-Chloro-3-nitroquinoline | Amination (R-NH₂) | N-substituted-3-nitroquinolin-4-amine | acs.orgnih.gov |
| N-substituted-3-nitroquinolin-4-amine | Reduction (Fe or Zn or H₂/Pd-C) | N⁴-substituted-quinoline-3,4-diamine | nih.govnih.gov |
Imidazo[4,5-c]quinoline N-oxides are highly useful intermediates for introducing functionality at the 4-position of the quinoline ring system, particularly for creating 4-amino derivatives. After the imidazo[4,5-c]quinoline core has been assembled, the quinoline nitrogen can be oxidized to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com
This N-oxide activation enables nucleophilic substitution at the 4-position. A common method, sometimes referred to as a Boekelheide-type reaction, involves treating the N-oxide with a reagent like tosyl chloride (TsCl) in the presence of an amine source, such as ammonia (B1221849), to install the 4-amino group directly. nih.gov This two-step, one-pot amination via an N-oxide intermediate is a key strategy for synthesizing potent analogues. nih.gov Alternatively, the N-oxide can be reacted with acetic anhydride (B1165640) to yield a 4-hydroxy-1H-imidazo[4,5-c]quinoline. google.com Another reported pathway involves reacting the N-oxide intermediate with phthalimide (B116566) in the presence of a base and benzoyl chloride, which ultimately yields a 4-aminoquinoline (B48711) after subsequent reaction with hydrazine (B178648) hydrate (B1144303). google.com
Chloro-substituted Imidazo[4,5-c]quinolines as Versatile Intermediates
Chloro-substituted imidazo[4,5-c]quinolines represent critical and versatile intermediates in the synthesis of a wide array of functionalized analogues, including 1-methyl-1H-imidazo[4,5-c]quinoline. The strategic placement of chlorine atoms on the quinoline framework, particularly at the C4 position, provides a reactive site for subsequent chemical modifications. These chloro-derivatives serve as foundational scaffolds that enable the introduction of various functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
A common synthetic pathway begins with the chlorination of a quinoline precursor. For instance, a six-step route to produce 1H-imidazo[4,5-c]quinolin-4-amine derivatives starts with quinoline-2,4-diol, which is first nitrated to yield 3-nitroquinoline-2,4-diol. nih.gov This intermediate is subsequently chlorinated using an agent like phenylphosphonic dichloride to produce 2,4-dichloro-3-nitroquinoline, a key building block. nih.gov The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement. This reactivity is exploited by reacting the dichloro intermediate with an amine, which selectively displaces the C4-chloro group. The subsequent reduction of the nitro group at the C3 position yields a diaminoquinoline, which can then be cyclized to form the desired imidazole ring. nih.govbinghamton.edu
The compound 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a prime example of a chloro-substituted intermediate that has been instrumental in the synthesis of related bioactive molecules. scbt.comcphi-online.compharmaffiliates.com In this case, the isobutyl group is already installed at the N-1 position, and the C4-chloro atom serves as a handle for introducing a 4-amino group in a final synthetic step. Similarly, protocols have been developed for the selective chlorination of the related imidazo[4,5-c]pyridine core at various positions, further highlighting the utility of halogenated intermediates in creating diverse chemical libraries. nih.gov The presence of the chloro group is not only pivotal for amination reactions but also enables a range of carbon-carbon and carbon-heteroatom bond-forming reactions, linking its utility directly to advanced catalytic methods.
Advanced Synthetic Techniques and Catalysis in Imidazoquinoline Chemistry
The construction and functionalization of the imidazo[4,5-c]quinoline scaffold have been significantly advanced by modern synthetic techniques. These methods offer improved efficiency, selectivity, and substrate scope over classical approaches, enabling the rapid generation of complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig, Sonogashira, Negishi)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for derivatizing the imidazoquinoline core. These reactions allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is essential for tuning the electronic and steric properties of the final compounds.
Suzuki Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organohalide with a boronic acid. wikipedia.orglibretexts.org It is particularly effective for the arylation and vinylation of the imidazoquinoline skeleton. nih.govmedjchem.com The key advantages of the Suzuki reaction include its tolerance of various functional groups, mild reaction conditions, and the use of commercially available and environmentally benign boronic acids. wikipedia.orgnih.gov It has been successfully employed in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines and other functionalized analogues. nih.gov
Buchwald–Hartwig Amination: This reaction is the premier method for forming C-N bonds and is central to the synthesis of many amino-substituted imidazoquinolines. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an aryl halide with an amine. organic-chemistry.org This technique has been used for the selective amination of chloroquinolines, such as in the reaction of 6-bromo-2-chloroquinoline, demonstrating its utility in functionalizing the quinoline core before or after the imidazole ring formation. nih.gov The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields and accommodating a broad range of amine substrates. wikipedia.orgtcichemicals.com
Sonogashira Coupling: Used to create C(sp²)-C(sp) bonds, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is valuable for introducing alkynyl moieties onto the imidazoquinoline scaffold, which can serve as handles for further transformations. Modified, copper-free Sonogashira protocols have been developed to enhance the reaction's scope and applicability, allowing for the functionalization of the quinoline motif under milder conditions. researchgate.netnih.gov
Negishi Coupling: This powerful C-C bond-forming reaction utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi reaction is noted for its high reactivity and its ability to couple sp³, sp², and sp hybridized carbon atoms, making it ideal for creating complex structures. wikipedia.org It has found wide application in natural product synthesis and for preparing intermediates like α-heteroaryl-α-amino acids. nih.govrsc.org Robust palladium catalysts have been developed that facilitate the coupling of less reactive aryl chlorides under mild conditions. organic-chemistry.org
Table 1: Overview of Key Cross-Coupling Reactions in Imidazoquinoline Synthesis
| Reaction Name | Catalyst System (Typical) | Bond Formed | Coupling Partners | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(0) complex, Base | C-C (sp²-sp²) | Organohalide + Boronic Acid | wikipedia.orgnih.gov |
| Buchwald–Hartwig Amination | Pd(0)/Pd(II) complex, Ligand, Base | C-N | Aryl Halide + Amine | wikipedia.orglibretexts.orgnih.gov |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | C-C (sp²-sp) | Aryl Halide + Terminal Alkyne | wikipedia.orgresearchgate.net |
| Negishi Coupling | Pd(0) or Ni complex | C-C | Organohalide + Organozinc Reagent | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |
Microwave-Assisted Synthetic Protocols
The application of microwave irradiation as an energy source has revolutionized the synthesis of imidazoquinolines and related heterocycles. Compared to conventional thermal heating, microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often fewer side products. nycu.edu.twnih.gov This environmentally friendly technique is effective for a wide variety of reaction types, including multicomponent reactions, cyclizations, and cross-couplings. nih.govorientjchem.org
Microwave energy efficiently heats polar molecules by direct coupling, leading to rapid temperature increases and enhanced reaction rates. orientjchem.org This has been successfully applied to the one-pot synthesis of substituted imidazoles and imidazo[1,2-a]pyrimidines. nih.govnih.gov For instance, Suzuki and C-H arylation reactions on imidazo[1,2-a]pyridine (B132010) cores have been carried out in as little as one hour under microwave irradiation. medjchem.com The development of microwave-assisted protocols, sometimes in aqueous media, provides a greener and more efficient route to access libraries of imidazoquinoline derivatives for further study. nycu.edu.twresearchgate.net
Application of Catalytic Systems (e.g., Yb(OTf)₃, Palladium-based, Copper-catalyzed)
The choice of catalyst is paramount in modern organic synthesis, and the preparation of imidazoquinolines relies on several key catalytic systems.
Palladium-based Catalysts: Palladium is the most versatile metal for synthesizing and functionalizing the imidazoquinoline core, primarily through the cross-coupling reactions discussed previously (Suzuki, Buchwald-Hartwig, Sonogashira, Negishi). beilstein-journals.org Beyond these, palladium catalysts, such as palladium(II) acetate, are effective for direct C-H functionalization, allowing for the introduction of aryl groups onto the heterocycle without prior halogenation. nih.govcapes.gov.brrsc.org The catalytic activity is heavily influenced by the choice of ligands, with bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) often providing superior results. medjchem.comnih.gov
Copper-catalyzed Reactions: Copper catalysts provide a cost-effective alternative to palladium for certain transformations, particularly for C-N, C-O, and C-S bond formation. beilstein-journals.org Copper-catalyzed amidation has been specifically used to synthesize N-aryl substituted imidazo[4,5-c]pyridines. nih.gov Furthermore, Cu(I)-catalyzed one-pot procedures have been developed for building the fused imidazole ring system itself, often using air as a green oxidant. organic-chemistry.org
Ytterbium(III) Triflate (Yb(OTf)₃): As a water-tolerant Lewis acid, Yb(OTf)₃ has emerged as a powerful catalyst for various organic transformations. scribd.com It is particularly useful in multicomponent reactions for the synthesis of substituted imidazoles and related heterocycles. scirp.org Research has shown its effectiveness in catalyzing the three-component aza-Friedel–Crafts reaction to produce C3-alkylated imidazo[1,2-a]pyridines and in the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines. researchgate.netmdpi.com Its ability to function in both organic and aqueous solvents and its potential for recovery and reuse make it an attractive catalyst for green chemistry applications. scribd.com
Regioselective Functionalization and Derivatization Strategies
Controlling the position of functional groups on the imidazo[4,5-c]quinoline scaffold is crucial for modulating biological activity. Regioselective strategies allow for the precise modification of specific atoms in the heterocyclic system.
N-1 Position Functionalization (e.g., methyl, isobutyl, benzyl (B1604629) substitutions)
The functionalization of the N-1 position of the imidazole ring is a common and critical modification in the synthesis of imidazo[4,5-c]quinoline analogues, including the target compound 1-methyl-1H-imidazo[4,5-c]quinoline. The substituent at this position can significantly influence the compound's physical properties and its interaction with biological targets.
The introduction of alkyl or benzyl groups at the N-1 position is typically achieved through two main strategies. The first involves the alkylation of a pre-formed 1H-imidazo[4,5-c]quinoline scaffold using an appropriate alkylating agent, such as an alkyl halide (e.g., methyl iodide, isobutyl bromide) or benzyl bromide, in the presence of a base like potassium carbonate. nih.gov The second, and often more regioselective, method involves introducing the N-1 substituent at an earlier stage of the synthesis. This is commonly done by reacting a 4-chloro-3-nitroquinoline with a primary amine (e.g., methylamine, isobutylamine), which forms the precursor that, after reduction and cyclization, yields the N-1 substituted imidazoquinoline. nih.govbinghamton.edu
The synthesis of 1-methyl-1H-imidazo[4,5-c]quinoline follows this logic, where a methyl group is installed at the N-1 position. Other analogues, such as the N-1 isobutyl derivative 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, are well-documented intermediates, underscoring the importance of this functionalization strategy. scbt.compharmaffiliates.com
Table 2: Examples of Reagents for N-1 Position Functionalization
| N-1 Substituent | Example Reagent | Reference Compound Type | Reference |
|---|---|---|---|
| Methyl | Methyl iodide or Methylamine | 1-methyl-1H-imidazo[4,5-c]quinoline | nih.gov |
| Isobutyl | Isobutyl bromide or Isobutylamine | 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | scbt.compharmaffiliates.com |
| Benzyl | Benzyl bromide or Benzylamine | 1-benzyl-1H-imidazo[4,5-c]quinoline | nih.gov |
C-2 Position Functionalization (e.g., isopropyl, cyclohexyl, alkyl/cycloalkyl/bicycloalkyl group incorporation)
The C-2 position of the 1H-imidazo[4,5-c]quinoline ring is a common site for modification, allowing for the introduction of various lipophilic and sterically diverse groups. These substitutions significantly influence the molecule's interaction with biological targets.
A primary method for incorporating alkyl groups at the C-2 position involves the cyclization of a substituted 3,4-diaminoquinoline intermediate. For instance, the synthesis of 2-butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline (9a) is achieved by reacting the corresponding diaminoquinoline with trimethyl orthovalerate in toluene. nih.gov This reaction sequence typically starts with a substituted quinoline, which undergoes nitration and subsequent reduction to form the diamine, followed by acylation and cyclization to build the imidazole ring with the desired C-2 substituent. nih.govbinghamton.edu
The introduction of a range of hydrophobic alkyl and cycloalkyl groups at the C-2 position has been explored to probe structure-activity relationships. nih.gov This includes smaller groups like cyclopropyl (B3062369) and larger moieties such as cyclohexyl and various bicycloalkyl groups. nih.gov The synthesis of these analogues often follows a multi-step route starting from quinoline-2,4-diol, which is nitrated, chlorinated, and then aminated to form a key 3,4-diaminoquinoline intermediate. nih.gov This intermediate can then be reacted with a suitable carboxylic acid or its derivative to install the desired C-2 substituent before the final cyclization.
The incorporation of bicycloalkyl groups, such as bicyclo[1.1.1]pentane (BCP), has been investigated as a strategy to replace traditional phenyl groups, potentially improving properties like aqueous solubility and reducing nonspecific binding. nih.gov The synthesis of such complex structures can be achieved through specialized methods like intramolecular coupling of alkyl boronates. nih.gov While not directly applied to the 1-methyl-1H-imidazo[4,5-c]quinoline in the provided sources, these advanced techniques highlight the potential for creating sterically unique C-2 substituents. nih.govnih.gov
Research has shown that the nature of the C-2 substituent is critical for biological activity. For example, replacing a C-2 ethoxymethyl group with a C-2 butyl group can restore or enhance activity in certain biological assays. nih.gov
Table 1: Examples of C-2 Functionalization Strategies
| C-2 Substituent | Synthetic Precursor/Reagent | Method | Reference |
|---|---|---|---|
| Butyl | Trimethyl orthovalerate | Reaction with a 3,4-diaminoquinoline intermediate followed by cyclization. | nih.gov |
| Alkyl/Cycloalkyl | Various carboxylic acids | Reaction with a common 3,4-diaminoquinoline intermediate. | nih.gov |
| Bicycloalkyl | Bicycloalkyl boronate esters | Intramolecular coupling approaches. | nih.gov |
| Methoxyethyl | 2-Methoxyethyl group containing reagents | Variation on the imidazoquinoline scaffold. | nih.gov |
C-4 Position Functionalization (e.g., amino, hydroxy, methoxy (B1213986), phenoxy group introduction)
The C-4 position of the imidazo[4,5-c]quinoline system is a key site for introducing hydrogen-bonding donors and acceptors, such as amino and hydroxyl groups, which are often essential for biological activity.
Introduction of Amino Groups: The introduction of a 4-amino group is a common and critical modification. There are three principal strategies for this transformation google.com:
Nucleophilic Aromatic Substitution (SNAr): This is the most direct method, involving the displacement of a good leaving group at the C-4 position, typically a chloro group, with an amine source. The reaction of 4-chloro-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline with a methanolic solution of ammonia at high temperature and pressure in a bomb reactor yields the corresponding 4-amino derivative. prepchem.com This approach is widely applicable for synthesizing various 4-aminoquinolines. researchgate.netfrontiersin.org
Reaction of N-Oxides with Aminating Agents: An alternative route proceeds through a 1H-imidazo[4,5-c]quinoline N-oxide intermediate. Treating the N-oxide with ammonium (B1175870) hydroxide (B78521) or ammonium salts in the presence of an activating agent like tosyl chloride can install the 4-amino group. binghamton.edugoogle.com
Rearrangement from N-Oxide Adducts: Reaction of the N-oxide with reagents like benzoyl isocyanate, followed by hydrolysis, can also lead to the 4-amino product. google.com Another method involves reacting the N-oxide with phthalimide to form a 1H-imidazo[4,5-c]quinoline-4-phthalimide intermediate, which is then treated with hydrazine hydrate to release the free 4-amino group. google.com
Introduction of Hydroxy and Methoxy Groups: The synthesis of 4-hydroxy and 4-alkoxy derivatives provides another avenue for structural modification. The general synthesis of 4-hydroxyquinolines often starts from precursors like ethoxymethylenemalonic ester. acs.org
For the imidazo[4,5-c]quinoline scaffold, the introduction of a methoxy group can be readily achieved via nucleophilic substitution. The reaction of a 4-chloro-1-substituted-1H-imidazo[4,5-c]quinoline with sodium methoxide (B1231860) in methanol (B129727) provides the corresponding 4-methoxy derivative in a straightforward manner. nih.gov The introduction of a phenoxy group would be expected to proceed via a similar SNAr reaction with the corresponding phenoxide.
Table 2: Key Methods for C-4 Functionalization
| Target Group | Starting Material | Reagents | General Method | Reference |
|---|---|---|---|---|
| Amino | 4-Chloro derivative | Ammonia/Methanol | Nucleophilic Substitution | prepchem.com |
| Amino | N-Oxide derivative | Ammonium Hydroxide / TsCl | N-Oxide Amination | google.com |
| Amino | N-Oxide derivative | Phthalimide, then Hydrazine | N-Oxide Rearrangement | google.com |
| Methoxy | 4-Chloro derivative | Sodium Methoxide/Methanol | Nucleophilic Substitution | nih.gov |
| Hydroxy | Quinoline-2,4-diol | Multi-step synthesis | Ring construction | nih.govnih.gov |
Functionalization at Other Positions (e.g., C-8)
While the C-2 and C-4 positions are the most frequently modified, functionalization of the benzo ring of the quinoline system, particularly at the C-7 and C-8 positions, offers further opportunities to refine the molecule's properties. nih.govnih.govbiorxiv.org
Selective electrophilic substitution at the C-8 position of the imidazo[4,5-c]quinoline core has been successfully demonstrated. nih.gov This allows for the introduction of nitro (–NO₂) and bromo (–Br) groups. The 8-nitro derivative serves as a versatile intermediate that can be subsequently reduced to an 8-amino (–NH₂) group or converted to an 8-azido (–N₃) analogue. nih.gov The 8-amino group can be further derivatized through N-alkylation or N-acylation. nih.gov This position has also been used as an anchor point to create dimeric structures by linking two imidazoquinoline units. nih.gov
Furthermore, substitutions at the C-7 position have been explored. The introduction of electron-donating groups (EDGs), such as methoxy and hydroxyl groups, at C-7 has been shown to increase the potency of some imidazoquinoline derivatives as TLR7/8 agonists. nih.govbiorxiv.org This suggests that modifying the electronic properties of the quinoline ring system is a valid strategy for optimizing biological activity. nih.govbiorxiv.org The development of transition metal-catalyzed C-H functionalization reactions has opened up new avenues for regioselective modifications at these more distal positions (C3–C8) of the quinoline ring, which were traditionally difficult to access. nih.govacs.org
Table 3: Examples of Functionalization at C-7 and C-8 Positions
| Position | Functional Group | Synthetic Approach | Significance | Reference |
|---|---|---|---|---|
| C-8 | Nitro, Bromo | Electrophilic Substitution | Provides intermediate for further functionalization. | nih.gov |
| C-8 | Amino, Azido | Conversion from 8-nitro derivative | Introduces versatile functional handles. | nih.gov |
| C-7 | Methoxy, Hydroxyl | Multi-step synthesis | Modulates electronic properties and biological activity. | nih.govbiorxiv.org |
Structural Characterization and Conformational Analysis of 1h Imidazo 4,5 C Quinolines
Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic techniques provide foundational insights into the molecular structure of 1H-Imidazo[4,5-c]quinoline, 1-methyl-. While detailed experimental spectra for this specific compound are not widely published, data from its parent scaffold and closely related derivatives allow for an accurate prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) and imidazole (B134444) rings, with chemical shifts influenced by the fused heterocyclic system. uncw.edu The protons on the benzene (B151609) portion of the quinoline ring typically appear in the downfield region, while the imidazole proton and the protons on the pyridine (B92270) part of the quinoline ring will also have characteristic shifts. chemicalbook.com The 1-methyl group would present as a sharp singlet, with a chemical shift typical for a methyl group attached to a nitrogen atom within a heteroaromatic system. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum of 1H-Imidazo[4,5-c]quinoline, 1-methyl- would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching vibrations for the aromatic and methyl protons, and a series of complex C=C and C=N stretching vibrations within the fused aromatic rings. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the compound's molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation of related imidazoquinoline derivatives often involves the stable fused ring system, providing clues to the core structure. binghamton.eduuni.lu
Table 1: Predicted and Known Spectroscopic Data for 1H-Imidazo[4,5-c]quinoline, 1-methyl- and Related Compounds
| Technique | Feature | Expected/Observed Value | Reference Compound |
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm | General Quinolines uncw.edu |
| Methyl Protons (N-CH₃) | δ ~2.7 ppm | 2-methylquinoline chemicalbook.com | |
| ¹³C NMR | Aromatic Carbons | δ 115-150 ppm | General Imidazoquinolines tsijournals.com |
| Methyl Carbon (N-CH₃) | δ ~18-20 ppm | 2-methylquinoline rsc.org | |
| IR | Aromatic C=C, C=N Stretch | 1500-1600 cm⁻¹ | Imidazo[1,2-a]quinoxaline derivative mdpi.com |
| HRMS | [M+H]⁺ (Calculated) | m/z 184.0869 | 1H-Imidazo[4,5-c]quinoline, 1-methyl- |
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for 1H-Imidazo[4,5-c]quinoline, 1-methyl- is not publicly available, extensive X-ray diffraction studies on closely related analogues provide a clear and detailed picture of the solid-state conformation of the core ring system.
Crystallographic studies consistently demonstrate that the fused 1H-Imidazo[4,5-c]quinoline ring system is nearly planar. For instance, in the related compound 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, the ring system shows only a minor deviation from planarity, with a maximum deviation of 0.036 Å. researchgate.netnih.gov Similarly, the cation of 1-methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate is reported to be almost exactly planar. nih.gov This inherent planarity is a consequence of the sp² hybridization of the constituent atoms and the extensive π-electron delocalization across the fused rings. It is therefore concluded that the 1-methyl derivative maintains this fundamental planarity.
Torsion angles are critical for describing the three-dimensional arrangement of substituent groups relative to the core ring structure. In derivatives with larger, flexible substituents like an isobutyl group, specific torsion angles define the substituent's orientation. For example, in 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, the C-N-C-C torsion angles between the ring system and the isobutyl group are reported as -99.77° and 79.71°. researchgate.netnih.gov For 1H-Imidazo[4,5-c]quinoline, 1-methyl-, the primary conformational feature is the orientation of the methyl group. Due to the low rotational barrier around the N-C single bond, the methyl group is likely to exhibit free or nearly free rotation in the gas phase and solution, while in the solid state, it would adopt a conformation that minimizes steric hindrance with adjacent molecules.
Table 2: Crystallographic Data for a Related 1H-Imidazo[4,5-c]quinoline Derivative
| Parameter | Value | Compound | Reference |
| Ring System Planarity | Max. deviation of 0.036(1) Å | 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | researchgate.netnih.gov |
| Torsion Angle (C10-N3-C11-C12) | -99.77(16)° | 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | nih.gov |
| Torsion Angle (C7-N3-C11-C12) | 79.71(17)° | 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | nih.gov |
In the solid state, molecules of imidazoquinolines are organized through a network of non-covalent interactions. While the 1-methyl substitution precludes N-H hydrogen bonding at the N1 position, the molecule can still act as a hydrogen bond acceptor at its other nitrogen atoms (N3 and N5). Crystal structures of related compounds show various intermolecular forces at play. For example, 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine molecules are linked by N—H···N hydrogen bonds. iucr.org In the case of 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, intermolecular C—H···O hydrogen bonds link the molecules into chains. nih.gov
Given its large, flat aromatic surface, π–π stacking interactions are expected to be a significant feature in the crystal packing of 1H-Imidazo[4,5-c]quinoline, 1-methyl-. These interactions, arising from the alignment of the electron-rich aromatic rings of adjacent molecules, are a common organizing principle in quinoline derivatives and contribute to the stability of the crystal lattice. uncw.edu
Chemical Reactivity and Reaction Mechanisms of 1h Imidazo 4,5 C Quinolines
Electrophilic and Nucleophilic Substitution Reactions
The fused ring system of 1H-imidazo[4,5-c]quinoline exhibits a complex reactivity pattern towards electrophilic and nucleophilic reagents. The electron density of the aromatic system is not uniform, leading to preferential sites for substitution.
Electrophilic Substitution:
The pyridine (B92270) ring of the quinoline (B57606) moiety is generally electron-deficient and thus deactivated towards electrophilic attack, especially in acidic conditions where the nitrogen atom is protonated. Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution. The imidazole (B134444) ring, being electron-rich, can also undergo electrophilic attack, although its reactivity is influenced by the fusion to the quinoline system.
In acidic media, electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8 of the carbocyclic ring quimicaorganica.org. The stability of the resulting cationic intermediate (arenium ion) dictates this regioselectivity quimicaorganica.org. For the 1H-imidazo[4,5-c]quinoline system, electrophilic substitution is anticipated to favor the benzene part of the quinoline moiety. For instance, nitration of the parent quinoline ring under harsh conditions yields a mixture of 5-nitro and 8-nitro derivatives. The presence of the imidazole ring and the 1-methyl group can influence the regioselectivity of such reactions.
A general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.
Table 1: Examples of Electrophilic Substitution Reactions on the Quinoline Scaffold
| Reaction | Reagents | Typical Products | Reference |
| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | quimicaorganica.org |
| Halogenation | Br₂, FeBr₃ | 5-Bromoquinoline and 8-Bromoquinoline | wikipedia.org |
| Sulfonation | H₂SO₄, SO₃ | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid | wikipedia.org |
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the 1H-imidazo[4,5-c]quinoline scaffold, particularly at the 4-position. The presence of the nitrogen atom in the pyridine ring makes the carbon atoms at positions 2 and 4 electrophilic and susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present.
The synthesis of many biologically active 1H-imidazo[4,5-c]quinolin-4-amines proceeds via the nucleophilic displacement of a 4-chloro substituent by an amine. This reaction is a classic example of an SNAr mechanism, which involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group libretexts.org.
For instance, the reaction of 4-chloro-1-methyl-1H-imidazo[4,5-c]quinoline with an amine would proceed through the addition of the amine to the C4 position, forming a tetrahedral intermediate. The negative charge is delocalized over the aromatic system, including the nitrogen atoms of the quinoline and imidazole rings, which stabilizes the intermediate. Subsequent elimination of the chloride ion restores the aromaticity and yields the corresponding 4-amino derivative.
Table 2: Nucleophilic Substitution on a 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
| Nucleophile | Product | Yield (%) | Reference |
| 4-Amino acetophenone | 1-{4-[(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]phenyl}ethanone | Not specified | researchgate.net |
| Sodium methoxide (B1231860) | 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | Not specified | nih.gov |
The reactivity in nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring libretexts.org. In the case of 1H-imidazo[4,5-c]quinolines, the fused imidazole ring and the quinoline nitrogen atom contribute to the electrophilicity of the C4-position.
Oxidation and Reduction Pathways of the Imidazoquinoline Scaffold
The nitrogen atoms in the 1H-imidazo[4,5-c]quinoline ring system can be oxidized, and reducible groups, such as nitro groups, can be readily reduced to introduce new functionalities.
Oxidation:
The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA). The formation of the N-oxide modifies the electronic properties of the ring system, making it more susceptible to both electrophilic and nucleophilic attack. For instance, the oxidation of quinoline with peroxy acids has been studied, and the reaction kinetics are influenced by the solvent and the specific peroxy acid used researchgate.net. The N-oxidation of 1-methyl-1H-imidazo[4,5-c]quinoline would be expected to occur at the quinoline nitrogen (N-5). The resulting N-oxide can then be used as a precursor for further functionalization. For example, N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions.
Reduction:
The reduction of nitro groups on the imidazoquinoline scaffold is a common strategy to introduce amino groups, which can then be further modified. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) are effective methods for the reduction of aromatic nitro groups to amines osi.lvmdpi.com. For example, a nitro group at the 7-position of a 1H-imidazo[4,5-c]quinoline could be selectively reduced to an amino group, providing a handle for further synthetic transformations. The selective reduction of one nitro group in the presence of another is also possible under carefully controlled conditions osi.lv.
Table 3: Common Oxidation and Reduction Reactions of the Quinoline Scaffold
| Reaction Type | Reagents | Product Functional Group | Reference |
| N-Oxidation | m-CPBA, H₂O₂ | N-oxide | binghamton.edu |
| Nitro Reduction | SnCl₂, HCl | Amine | nih.gov |
| Catalytic Hydrogenation | H₂, Pd/C | Amine | osi.lv |
Molecular Rearrangements (e.g., of 9b-hydroxy-1H-imidazo[4,5-c]quinoline-2,4-diones and related systems)
Molecular rearrangements are important transformations that can lead to the formation of novel and complex molecular architectures from relatively simple starting materials. In the context of imidazo[4,5-c]quinoline chemistry, rearrangements of specific derivatives have been observed.
A notable example is the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones. The specific rearrangement pathway and the final products are dependent on the nature of the substituent at the 3-position.
When the starting compound contains a secondary amino group at the 3-position with a hydrogen atom on the α-carbon, the rearrangement leads to the formation of 4-alkylidene-1′H-spiro[imidazolidine-5,3′-indole]-2,2′-diones. However, if there is no hydrogen atom at this α-position, the reaction yields 3,3a-dihydro-5H-imidazo[4,5-c]quinoline-2,4-diones. The proposed mechanisms for these transformations involve complex bond cleavage and formation steps, leading to a significant alteration of the original heterocyclic scaffold.
These rearrangements highlight the intricate reactivity of the imidazoquinoline system and provide synthetic routes to diverse heterocyclic structures.
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamic parameters is fundamental to understanding the detailed mechanism of a chemical reaction, including the identification of rate-determining steps and the characterization of transition states. Such studies provide quantitative data on reaction rates, activation energies, and the influence of various factors like temperature, concentration, and catalysts.
For the 1H-imidazo[4,5-c]quinoline system, detailed kinetic and thermodynamic data for the reactions discussed above are not extensively reported in the literature. However, general principles from studies on related heterocyclic systems can be applied to infer the likely behavior.
For electrophilic aromatic substitution , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex, as this step involves the disruption of aromaticity nih.gov. The stability of this intermediate, which is influenced by the substituents on the ring, directly affects the reaction rate.
For nucleophilic aromatic substitution , the rate-determining step is also usually the formation of the Meisenheimer complex, as it involves the loss of aromaticity libretexts.org. The nature of the leaving group, the nucleophile, and the electronic effects of the substituents all play a crucial role in the kinetics of these reactions.
The thermodynamics of these reactions determine the position of the equilibrium and the relative stability of reactants and products. For instance, the restoration of aromaticity in the final step of both electrophilic and nucleophilic substitution reactions is a strong thermodynamic driving force.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Imidazo 4,5 C Quinolines
Impact of N-1 Substituents on Molecular Interaction Profiles
The substituent at the N-1 position of the imidazo[4,5-c]quinoline ring plays a critical role in determining the compound's potency and pharmacokinetic properties. Research into interferon induction has shown that a variety of substituents can be tolerated at this position, but the nature of the group significantly impacts the minimum effective concentration (MEC). acs.org
Studies have demonstrated that small alkyl groups, such as methyl and isobutyl, are effective. For instance, 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (imiquimod) is a potent IFN inducer. nih.govacs.org Increasing the lipophilicity at this position, for example by introducing a benzyl (B1604629) group, can enhance permeability through biological membranes like the dermal barrier. nih.gov However, SAR studies for interferon induction indicate that excessively long or bulky alkyl chains at the N-1 position can be detrimental to activity. acs.org
Molecular modeling of the binding of these compounds to receptors like the A3 Adenosine (B11128) Receptor (A3AR) suggests that the N-1 amine can act as a crucial hydrogen bond donor, further stabilizing the ligand-receptor interaction. nih.gov The strategic modification of the N-1 position is therefore a key element in optimizing the molecular interaction profile of these compounds. nih.gov
Table 1: Effect of N-1 Substituents on Interferon (IFN) Induction
This table illustrates the impact of various substituents at the N-1 position on the ability of 1H-Imidazo[4,5-c]quinolin-4-amine to induce IFN, as measured by the Minimum Effective Concentration (MEC) in µg/mL. A lower MEC value indicates higher potency. Data sourced from Gerster et al. (2005). acs.org
| Compound Name (Substituent) | MEC (µg/mL) |
| 1-methyl | 0.5 |
| 1-ethyl | 0.5 |
| 1-propyl | 0.05 |
| 1-butyl | 0.05 |
| 1-(2-methylpropyl) (Imiquimod) | 0.05 |
| 1-hexyl | 0.5 |
| 1-octyl | 5.0 |
| 1-decyl | >5.0 (Inactive) |
| 1-benzyl | 0.05 |
| 1-(2-phenylethyl) | 0.5 |
Role of C-2 Substituents in Modulating Target Binding Specificity
The C-2 position of the imidazo[4,5-c]quinoline core is a key determinant of potency and can modulate the specificity of the compound for its molecular targets, such as TLR7 versus TLR8. nih.gov A systematic SAR evaluation of C-2 alkyl substituents revealed a clear relationship between the length of the alkyl chain and TLR7 activity. nih.gov
For a series of N-1 benzyl analogues, maximum TLR7 activity was observed with a C2-n-butyl derivative. nih.gov Shorter alkyl chains (methyl, ethyl, propyl) and longer chains (hexyl, heptyl, nonyl) resulted in diminished activity. nih.gov This suggests the presence of a specific hydrophobic pocket in the target receptor that optimally accommodates a butyl group. The removal of a C-2 substituent, as in the case of des-resiquimod, can lead to a significant reduction in TLR7 activity and a complete loss of TLR8 activity. nih.gov The reintroduction of a C-2 butyl group can restore both TLR7 and TLR8 activities. nih.gov
In the context of A3AR positive allosteric modulators (PAMs), modifications at the C-2 position are also crucial. Varying the size of 2-cycloalkyl groups from cyclopropyl (B3062369) to cyclononyl directly impacts the efficacy of the compound, with larger rings generally leading to increased efficacy. nih.gov This highlights the versatility of the C-2 position in tuning the biological activity profile for different targets.
Table 2: Influence of C-2 Alkyl Chain Length on TLR7 Activity
This table shows the relationship between the alkyl chain length at the C-2 position and the resulting TLR7 activity for a series of N-1 benzyl-1H-imidazo[4,5-c]quinolin-4-amines. Activity is described qualitatively based on research findings. Data sourced from Singh et al. (2021). nih.gov
| C-2 Substituent | Relative TLR7 Activity |
| Methyl | Poor |
| Ethyl | Poor |
| n-Propyl | Poor |
| n-Butyl | Maximum |
| n-Pentyl | Good |
| n-Hexyl | Poor |
| n-Heptyl | Poor |
| n-Nonyl | Poor |
Influence of C-4 Substituents on Molecular Recognition and Ligand Efficacy
The C-4 position of the 1H-imidazo[4,5-c]quinoline ring is arguably the most critical for the immunostimulatory activity mediated by interferon induction. acs.org Extensive SAR studies have unequivocally demonstrated that a primary amino (-NH2) group at this position is an essential requirement for this specific biological function. acs.org
Any modification to this 4-amino group, including monomethylation or replacement with a hydroxyl group, completely abrogates IFN-inducing activity. acs.org This strict requirement suggests that the C-4 amino group is a key pharmacophore that engages in a highly specific molecular interaction, likely acting as a hydrogen bond donor. acs.orgnih.gov Computational models of these ligands in receptor binding sites, such as the A3AR, support this, showing the exocyclic amine participating in crucial π-NH bonding and hydrogen bond formation. nih.gov
Interestingly, altering the C-4 substituent can lead to a completely different pharmacological profile. For example, replacing the 4-amino group of an imiquimod (B1671794) analogue with a chloro group resulted in a compound that acted as a potent tumor necrosis factor-alpha (TNF-α) suppressor, devoid of the original IFN-inducing activity. researchgate.net In the context of A3AR PAMs, various 4-arylamino substitutions have been explored to modulate allosteric enhancement. nih.gov This demonstrates that while the 4-amino group is vital for one activity profile, substitution at this position can be exploited to design ligands with different therapeutic actions.
Table 3: Effect of C-4 Substituents on Interferon (IFN) Induction
This table highlights the critical nature of the 4-amino group for IFN induction. Any deviation from a primary amine at this position results in a loss of activity. Data sourced from Gerster et al. (2005). acs.org
| Compound (C-4 Substituent) | IFN Induction |
| 4-amino | Yes |
| 4-(methylamino) | No |
| 4-(dimethylamino) | No |
| 4-hydroxy | No |
| 4-methoxy | No |
| 4-chloro | No |
| 4-H (unsubstituted) | No |
Peripheral Substituent Effects and Their Contribution to Molecular Interactions
For instance, the 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine core can be brominated or nitrated to yield the corresponding 8-bromo and 8-nitro analogues. acs.org These can be further converted to 8-amino or 8-chloro derivatives. acs.org Studies on TLR7/8 agonists have found that introducing electron-releasing groups at the C-7 position can effectively improve the activity. nih.gov The addition of a C7-methoxycarbonyl group to the imidazoquinoline scaffold has also been explored in the development of TLR7/8 agonists. nih.gov These findings indicate that the electronic properties of the benzo portion of the molecule can fine-tune its interaction with the target receptor, offering another avenue for optimizing ligand efficacy.
General Principles for Optimizing Molecular Interaction Profiles through Structural Modification
The optimization of 1H-imidazo[4,5-c]quinolines is a multifactorial process guided by the SAR principles derived from extensive research. nih.govnih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties through precise structural modifications. nih.gov
Optimizing molecular interactions involves a careful balance of lipophilicity, steric bulk, and electronic effects. The addition of hydrophobic acyl tails to an amine handle on the N-1 substituent has been shown to improve TLR7 agonist activity without compromising selectivity over TLR8. nih.gov This contrasts with the addition of a simple alkyl tail, which can cause a dramatic loss of potency, a phenomenon rationalized through molecular modeling. nih.gov The optimal length of a C-2 alkyl substituent, often found to be a butyl group, points to a defined hydrophobic binding pocket in the receptor. nih.govacs.org Furthermore, the electronic nature of substituents on the quinoline (B57606) ring, such as electron-releasing groups at C-7, can enhance activity, likely by modulating the charge distribution of the heterocyclic core. nih.gov
The rational design of hydrogen bonding capabilities is fundamental to creating potent ligands. nih.gov The 1H-imidazo[4,5-c]quinoline scaffold contains key hydrogen bond donor and acceptor sites. nih.gov Molecular modeling and SAR data have confirmed the critical role of two specific hydrogen bond donors: the N-1 proton of the imidazole (B134444) ring and the protons of the exocyclic C-4 amino group. acs.orgnih.gov The C-4 amine, in particular, is essential for the IFN-inducing activity of imiquimod-like compounds. acs.org Computational studies reveal that this scaffold can insert into an aromatic cage within its binding site, stabilized by H-bonds from both the N-1 and C-4 amines. nih.gov
Medicinal chemists can rationally design molecules to exploit these interactions. This includes introducing bridging groups to constrain the conformation of substituents, for example at the C-2 position, to determine if a receptor has a preferred conformation for binding. nih.gov The deliberate inclusion or preservation of key hydrogen bond donors is a guiding principle in the design of new, more effective agents based on this versatile scaffold. nih.govnih.gov
Comparative SAR Analysis with Related Imidazoquinoline Scaffolds (e.g., Imiquimod and other relevant analogues)
The 1H-imidazo[4,5-c]quinoline scaffold is a foundational structure for a significant class of synthetic immune response modifiers that primarily act as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.govinvivogen.com The biological activity and receptor selectivity of these molecules are highly dependent on the nature and position of substituents on the tricyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence potency and the balance between TLR7 and TLR8 agonism. nih.gov A comparative analysis of 1-methyl-1H-imidazo[4,5-c]quinoline derivatives with clinically relevant analogues like Imiquimod and the potent dual agonist Resiquimod provides clear insights into the molecular design principles governing their immunomodulatory effects.
The fundamental 1H-imidazo[4,5-c]quinoline core possesses several key positions for chemical modification, primarily at the N1, C2, and C4 positions, as well as on the benzenoid C-ring (positions C6, C7, C8). The 4-amino group is a nearly universal feature for potent TLR7/8 activity, acting as a critical hydrogen bond donor.
Comparison with Imiquimod
Imiquimod (also known as R-837) is a well-characterized TLR7 agonist, approved for topical use. nih.govnih.gov Its structure features a 1-isobutyl group and a 4-amino substituent on the imidazoquinoline core.
Key SAR observations when comparing with 1-methyl substituted analogues are:
N1-Substituent: The identity of the N1-substituent is a major determinant of activity. While the simple 1-methyl group can confer activity, the larger 1-isobutyl group of Imiquimod is associated with potent TLR7 stimulation. Generally, small alkyl groups at the N1 position tend to favor TLR7 activity.
C2-Substituent: Imiquimod is unsubstituted at the C2 position. The introduction of substituents at this position dramatically alters activity. For instance, the addition of alkyl chains at C2 has been shown to increase potency for both TLR7 and TLR8, with the optimal chain length varying between the two receptors. nih.gov
4-Amino Group: The exocyclic amine at the C4 position is essential for the activity of both Imiquimod and related analogues. Its removal leads to a significant loss of potency.
Comparison with Resiquimod
Resiquimod (R-848) is a more potent analogue that functions as a dual TLR7/TLR8 agonist. sci-hub.box Its structure differs from Imiquimod by the presence of a 2-ethoxymethyl group and a 1-(2-hydroxy-2-methylpropyl) substituent.
The comparison with Resiquimod highlights critical principles for achieving dual or selective TLR8 agonism:
N1-Substituent and TLR8 Activity: A defining feature of many potent TLR8 agonists is the presence of a hydrogen-bond donor at the N1-substituent. nih.gov The hydroxyl group on the N1-alkyl chain of Resiquimod is a key contributor to its strong TLR8 activity, a feature absent in the N1-methyl or N1-isobutyl analogues which are more TLR7-selective. Studies have shown that introducing terminal amino or hydroxyl groups on the N1-alkyl chain correlates with increased TLR8 potency. nih.gov
General SAR Principles for the Imidazoquinoline Scaffold
Extensive research on various imidazoquinoline analogues has established several guiding principles for their design:
Aryl Ring Modifications: While the N1 and C2 positions have been the primary focus, modifications to the quinoline's benzene (B151609) ring are also tolerated. Substitutions at the C7 position, for example, have been shown to increase potency and alter cytokine profiles compared to Resiquimod. biorxiv.org
Hydrogen Bonding: The capacity for hydrogen bonding at the N1 position is a strong determinant of TLR8 activity. nih.gov X-ray crystallography data of TLR8 complexed with agonists confirms that the N1-substituent can extend into a specific pocket, forming favorable hydrogen bonds. nih.gov
The following data tables summarize the comparative SAR of these key imidazoquinoline scaffolds.
| Compound | N1-Substituent | C2-Substituent | Primary TLR Activity |
|---|---|---|---|
| 1-Methyl-1H-imidazo[4,5-c]quinolin-4-amine | -CH₃ | -H | TLR7 Agonist |
| Imiquimod (R-837) | -CH₂CH(CH₃)₂ (isobutyl) | -H | Potent TLR7 Agonist nih.gov |
| Resiquimod (R-848) | -CH₂C(CH₃)₂OH | -CH₂OCH₂CH₃ (ethoxymethyl) | Potent TLR7/TLR8 Dual Agonist sci-hub.box |
| N1-Substituent | General Impact on Activity | Reference |
|---|---|---|
| Small Alkyl (e.g., Methyl, Isobutyl) | Favors TLR7 selectivity. | nih.gov |
| Alkyl Chain with Terminal -OH or -NH₂ | Increases TLR8 potency. TLR7 affinity can also increase with longer chains ending in an amine. | nih.gov |
| Benzyl Ring with Phenolic -OH | Improves TLR7 selectivity with a significant loss of TLR8 activity. | nih.gov |
| C2-Substituent | General Impact on Activity | Reference |
|---|---|---|
| -H (Unsubstituted) | Baseline activity (as in Imiquimod). | nih.gov |
| -Alkyl Chain | Potency at both TLR7 and TLR8 increases with chain length. | nih.gov |
| -Butyl | Optimal C2-alkyl chain length for TLR7 activity. | nih.gov |
| -Pentyl | Optimal C2-alkyl chain length for TLR8 activity. | nih.gov |
| -Ethoxymethyl | Confers potent dual TLR7/TLR8 agonism (as in Resiquimod). | sci-hub.box |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1H-Imidazo[4,5-c]quinoline, 1-methyl- |
| Imiquimod |
| Resiquimod |
Mechanistic Studies of Molecular Interactions of 1h Imidazo 4,5 C Quinolines
Identification and Characterization of Specific Molecular Targets
The biological activity of 1-methyl-1H-imidazo[4,5-c]quinoline is attributed to its interaction with specific molecular targets within the cell. Key among these are Toll-like receptors (TLRs) and adenosine (B11128) receptors, which play crucial roles in the immune system and various physiological processes.
Toll-like Receptors (TLRs): Derivatives of 1H-Imidazo[4,5-c]quinoline are recognized as agonists for Toll-like receptors, particularly TLR7 and TLR8. These receptors are critical components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns. Activation of these TLRs by imidazoquinoline compounds initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various immune cells.
Adenosine Receptors: Certain 1H-Imidazo[4,5-c]quinoline derivatives have demonstrated specificity towards adenosine receptors. For instance, 1-methyl-4-phenoxy-1H-imidazo[4,5-c]quinoline has been identified as a modulator of the A3 adenosine receptor. Adenosine receptors are a class of G protein-coupled receptors involved in regulating a wide array of physiological functions, including inflammation, neurotransmission, and cardiovascular function.
Ligand-Target Binding Interactions: Specificity and Affinity Studies
The interaction between 1-methyl-1H-imidazo[4,5-c]quinoline and its molecular targets is characterized by specific binding events with measurable affinity. The structural features of the imidazoquinoline scaffold are crucial for these interactions.
Studies on related imidazoquinoline compounds have highlighted the importance of the C2 and N1 substituents in determining binding affinity and specificity for TLRs. For example, the nature of the substituent at the C2 position can significantly influence the potency of TLR7/8 activation.
In the context of adenosine receptors, the specificity of interaction is a key area of investigation. The ability of compounds like 1-methyl-4-phenoxy-1H-imidazo[4,5-c]quinoline to selectively modulate the A3 adenosine receptor suggests a defined binding pocket interaction. The phenoxy group in this particular derivative is noted to enhance its solubility, which can be a favorable property for drug formulation.
Investigation of Allosteric Modulation Mechanisms
Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is a significant mechanism for regulating receptor activity. While direct evidence for allosteric modulation by 1-methyl-1H-imidazo[4,5-c]quinoline itself is an area of ongoing research, the broader class of imidazoquinolines has been studied in this context.
The modulation of adenosine receptors by certain imidazoquinoline derivatives points towards potential allosteric mechanisms. Allosteric modulators can fine-tune the receptor's response to its endogenous ligand (adenosine), either enhancing (positive allosteric modulator) or diminishing (negative allosteric modulator) its effect. This provides a more nuanced level of control over receptor signaling compared to direct agonism or antagonism.
Molecular-Level Mechanisms of Enzyme Activity Modulation
The interaction of 1-methyl-1H-imidazo[4,5-c]quinoline with enzymes can lead to the modulation of their catalytic activity. While specific enzyme targets for this exact compound are not extensively detailed in the provided context, the general mechanisms by which small molecules like imidazoquinolines can affect enzyme function are well-established. These include:
Direct Competitive Inhibition: The compound binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive Inhibition: The compound binds to a site other than the active site, causing a conformational change that reduces the enzyme's efficiency.
Allosteric Regulation: Similar to receptor modulation, binding to an allosteric site can either increase or decrease enzyme activity.
Elucidation of Signaling Pathway Interactions
The biological effects of 1-methyl-1H-imidazo[4,5-c]quinoline are mediated through its influence on intracellular signaling pathways. The most prominently studied are the Toll-like receptor and adenosine receptor signaling cascades.
Toll-like Receptor Signaling Cascades: Upon binding to TLR7 and/or TLR8, imidazoquinoline compounds trigger a signaling cascade that involves the recruitment of adaptor proteins such as MyD88. This leads to the activation of downstream transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons.
Adenosine Receptor Pathways: The modulation of adenosine receptors, particularly the A3 subtype, by imidazoquinoline derivatives can impact multiple signaling pathways. A3 receptor activation is typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can influence a variety of cellular processes, including cell growth, apoptosis, and inflammation.
Insights into Molecular Mechanisms Governing Cellular Processes
The interactions of 1-methyl-1H-imidazo[4,5-c]quinoline at the molecular level translate into observable effects on cellular processes. The activation of TLRs and the subsequent production of cytokines are central to its immunomodulatory effects. This can lead to the activation and maturation of dendritic cells, B cells, and natural killer (NK) cells, thereby enhancing both innate and adaptive immune responses.
The modulation of adenosine receptor signaling can have profound effects on cell fate. For example, A3 adenosine receptor signaling has been implicated in both pro-apoptotic and anti-apoptotic pathways, depending on the cellular context and the nature of the stimulus.
Below is an interactive table summarizing the key molecular interactions discussed:
| Compound Name | Molecular Target(s) | Key Interaction/Effect |
| 1H-Imidazo[4,5-c]quinoline, 1-methyl- | Toll-like Receptors (TLR7/8) | Agonist, leading to immune activation |
| 1H-Imidazo[4,5-c]quinoline, 1-methyl-4-phenoxy- | A3 Adenosine Receptor | Modulator, influencing adenosine-mediated signaling pathways |
Future Research Directions and Unexplored Avenues in 1h Imidazo 4,5 C Quinoline Chemistry
Innovation in Novel Synthetic Routes and Sustainable Methodologies
The synthesis of the 1H-imidazo[4,5-c]quinoline skeleton is well-documented, yet the pursuit of more efficient, cost-effective, and environmentally benign methods is a key area for future research.
Novel Synthetic Strategies: Future efforts will likely focus on moving beyond traditional multi-step linear syntheses. The development of tandem or multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, is a promising direction. researchgate.net For instance, a modified Pictet-Spengler approach has been successfully utilized for synthesizing 1,4-disubstituted imidazo[4,5-c]quinolines. researchgate.net Further exploration of this and similar strategies, such as those mediated by catalysts like Ytterbium(III) triflate, could streamline the synthesis of derivatives of 1-methyl-1H-imidazo[4,5-c]quinoline. researchgate.netresearchgate.net Another innovative approach involves a decarboxylative cyclization under metal-free conditions, which has been developed for related imidazo[1,5-a]quinolines and could potentially be adapted. rsc.org
Sustainable Methodologies: "Green chemistry" principles are increasingly important in pharmaceutical synthesis. Future research should prioritize the use of greener solvents, reduction of waste, and employment of energy-efficient techniques. Microwave-assisted synthesis has already been shown to be an expeditious route for creating fused imidazo[4,5-c]quinoline systems, significantly reducing reaction times. rsc.orghilarispublisher.com The development of one-pot sequential pathways in green media, such as water, represents a significant advance. rsc.org Additionally, exploring metal-free catalytic systems, such as iodine-mediated reactions, can reduce the environmental impact and cost associated with heavy metal catalysts. rsc.org
A comparative overview of traditional versus innovative synthetic approaches is presented below.
| Feature | Traditional Synthesis | Innovative & Sustainable Synthesis |
| Approach | Multi-step, linear synthesis | One-pot, multicomponent, tandem reactions researchgate.netrsc.org |
| Catalysts | Often relies on metal catalysts | Metal-free conditions, reusable catalysts (e.g., Fe3O4 NPs) rsc.orgresearchgate.net |
| Solvents | Use of volatile organic compounds (VOCs) | Green solvents (e.g., water, ethanol) rsc.org |
| Energy | Conventional heating | Microwave irradiation, ultrasound energy rsc.orghilarispublisher.com |
| Efficiency | Lower overall yields, more purification steps | Higher yields, improved atom economy, fewer steps researchgate.netrsc.org |
Exploration of Underexplored Substituent Effects and Unique Scaffold Modifications
The biological activity of 1H-imidazo[4,5-c]quinolines is highly dependent on the nature and position of substituents on the core structure. While much is known, a systematic exploration of less common substitutions and novel scaffold alterations could unlock new therapeutic potential.
Substituent Effects: Structure-activity relationship (SAR) studies have been crucial in optimizing the biological effects of this class of compounds. nih.govresearchgate.netnih.gov For the 1-methyl-1H-imidazo[4,5-c]quinoline core, future research should systematically investigate the impact of a wider array of substituents at the C2 and C4 positions. For example, introducing various hydrophobic alkyl, cycloalkyl, and aryl groups at the C2 position has been shown to modulate activity at adenosine (B11128) receptors and other targets. nih.gov Similarly, modifications at the 4-amino position can significantly influence potency and selectivity. nih.govnih.gov A key future direction is the functionalization of these substituent groups with polar moieties to improve physicochemical properties like aqueous solubility, which remains a challenge for many potent derivatives. nih.gov
The following table summarizes known effects of substitutions on the related 1H-imidazo[4,5-c]quinoline scaffold, providing a basis for future exploration with the 1-methyl- variant.
| Position of Substitution | Type of Substituent | Observed Effect/Potential for Exploration | Reference |
| C2 | Large hydrophobic groups (e.g., cycloalkyl, bicycloalkyl) | Enhanced potency for A3 adenosine receptor modulation. | nih.gov |
| C2 | Aryl groups | Potent TNF-α suppressing activity. | nih.govresearchgate.net |
| C4 | Amino group (unsubstituted or substituted) | Crucial for immunomodulatory activity (e.g., TLR7 agonism). | nih.gov |
| C4 | Chloro group | Potent TNF-α suppressing activity. | nih.govresearchgate.net |
| N1 | Alkyl, benzyl (B1604629), or piperidylethyl groups | Influences potency and pharmacokinetic properties. | nih.govbinghamton.eduacs.org |
Scaffold Modifications: Beyond simple substitution, altering the fundamental imidazoquinoline framework offers another layer of chemical diversity. This includes the synthesis of fused polyheterocycles, for example, by creating pyrido-fused imidazo[4,5-c]quinolines. rsc.org Such architecturally complex molecules could interact with biological targets in novel ways. Another avenue is the conjugation of the 1-methyl-1H-imidazo[4,5-c]quinoline moiety to other molecules, such as macrolides or polyphenols, to alter pharmacokinetics, improve target localization, or enhance binding to adjuvants like alum. acs.orgnih.govnih.gov This strategy aims to improve properties like endosomal tropism, which is relevant for targets like Toll-like receptors (TLRs). nih.gov
Advanced Mechanistic Elucidation of Complex Molecular Interactions
A deeper understanding of how 1-methyl-1H-imidazo[4,5-c]quinoline and its derivatives interact with their biological targets at a molecular level is critical for designing next-generation compounds.
Future research must move beyond identifying primary targets to mapping the full spectrum of molecular interactions. This includes:
Allosteric Modulation: Many imidazoquinolines act not at the primary (orthosteric) binding site of a receptor but at a secondary (allosteric) site, thereby modulating the receptor's function. nih.gov Detailed studies using chimeric receptors and advanced spectroscopic techniques are needed to precisely map these allosteric binding pockets. nih.gov
Receptor-Ligand Dynamics: Static binding models are insufficient. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the conformational dynamics of both the ligand and the receptor upon binding, which can be crucial for activity. nih.gov
Pathway Analysis: The biological effect of a compound is the result of its influence on complex signaling networks. Future work should focus on elucidating the complete signaling cascade affected by 1-methyl-1H-imidazo[4,5-c]quinoline derivatives. For example, compounds in this class are known to modulate the PI3K/PKB pathway and induce cytokines like IFN-α and TNF-α via TLR signaling. nih.govnih.gov Understanding the precise balance of these induced signals is key to optimizing therapeutic outcomes while minimizing adverse effects. nih.gov
Interactome Mapping: A systems biology approach, mapping all the protein-protein interactions (the interactome) that are affected by a drug, can reveal unexpected mechanisms of action and off-target effects. nih.gov This can help in repositioning existing drugs and designing new ones with higher specificity.
Application of Emerging Computational Methodologies for Rational Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of development. openmedicinalchemistryjournal.comnih.govlongdom.org
The application of these methods to the 1-methyl-1H-imidazo[4,5-c]quinoline scaffold is a burgeoning area. Key computational approaches for future research include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. openmedicinalchemistryjournal.com For 1-methyl-1H-imidazo[4,5-c]quinoline derivatives, docking studies can help visualize interactions with target proteins (e.g., kinases, TLRs, G-protein coupled receptors), guiding the design of analogs with improved binding affinity. researchgate.netresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com Developing robust QSAR models for this class can predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the stability of ligand-receptor complexes and the conformational changes that occur upon binding. researchgate.netmdpi.com This is particularly useful for understanding the dynamics of interaction and the role of solvent molecules.
De Novo Design: These algorithms can design novel molecular structures "from scratch" that are predicted to fit a specific binding site, offering a powerful tool for discovering entirely new chemical entities based on the imidazoquinoline scaffold. openmedicinalchemistryjournal.comnih.gov
| Computational Method | Application in 1H-Imidazo[4,5-c]quinoline Research | Reference |
| Molecular Docking | Predict binding modes and affinity to targets like kinases and receptors. | researchgate.netopenmedicinalchemistryjournal.com |
| QSAR | Correlate structural features with biological activity to guide optimization. | mdpi.com |
| Molecular Dynamics | Analyze the stability and dynamics of ligand-protein complexes. | researchgate.netmdpi.com |
| De Novo Design | Generate novel molecular structures with desired pharmacological properties. | openmedicinalchemistryjournal.com |
| ADMET Prediction | Assess absorption, distribution, metabolism, excretion, and toxicity profiles in silico. | researchgate.netnih.gov |
Development of Chemically Diverse 1H-Imidazo[4,5-c]quinoline Libraries for Target Validation
The creation and screening of compound libraries are fundamental to identifying new drug leads and validating novel biological targets. For the 1-methyl-1H-imidazo[4,5-c]quinoline framework, the assembly of chemically diverse libraries is a critical future direction.
This involves the systematic synthesis of a large number of analogs where substituents at key positions (N1, C2, C4, and on the benzene (B151609) ring) are varied. researchgate.netnih.govmdpi.com These libraries should incorporate a wide range of functional groups to cover a broad chemical space, enhancing the probability of discovering novel activities.
The goals of developing these libraries are twofold:
Lead Discovery: Screening these libraries against a wide array of biological targets (e.g., kinases, GPCRs, ion channels, epigenetic targets) can identify novel "hits" for various diseases, expanding the therapeutic applicability of the imidazoquinoline scaffold beyond its current uses. researchgate.netnih.gov
Target Validation: Identifying specific molecules within a library that potently and selectively interact with a protein of interest can help validate that protein as a viable drug target. nih.govchemikailproteomics.com The availability of potent and selective chemical probes, such as those derived from a 1-methyl-1H-imidazo[4,5-c]quinoline library, is essential for studying the function of novel targets in cellular and in vivo models. nih.govnih.gov
Future work in this area will benefit from advances in high-throughput synthesis and screening technologies, allowing for the rapid generation and evaluation of large, diverse libraries to accelerate the discovery process.
Q & A
Q. What are the established synthetic routes for 1-methyl-1H-imidazo[4,5-c]quinoline derivatives?
The synthesis typically involves cyclization and condensation steps. For example:
- Reduction and cyclization : Start with 6-nitro-quinoline-5-amine (1), reduce it using SnCl₂ to form quinoline-5,6-diamine (2). Subsequent condensation with benzaldehyde derivatives and cyclization yields 2-substituted imidazoquinolines (4a-f). Methylation at the 1-position is achieved using methylating agents like methyl iodide under basic conditions .
- Oxidation and functionalization : For 5-oxide derivatives (e.g., 32a-f), treat intermediates with m-CPBA (meta-chloroperbenzoic acid) in chloroform/methanol mixtures, followed by silica gel chromatography for purification .
Q. Which spectroscopic techniques are most reliable for characterizing 1-methyl-imidazoquinoline derivatives?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–9.1 ppm) and methyl groups (δ 3.2–3.5 ppm). For example, the methyl group in 1-methyl-2-phenyl-1H-imidazo[4,5-f]quinoline appears as a singlet at δ 3.21 .
- Mass spectrometry (HRMS-ESI) : Confirm molecular ions (e.g., m/z 259 for C17H13N3) and isotopic patterns .
- IR spectroscopy : Identify C=N stretches (~1610–1654 cm⁻¹) and N-H bonds (~3240 cm⁻¹) .
Q. How can intermediates be optimized for higher yields in imidazoquinoline synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .
- Catalytic systems : Employ iridium catalysts under visible light for intramolecular cyclization, improving regioselectivity .
- Purification : Gradient elution (e.g., CH₂Cl₂/MeOH ratios) during column chromatography minimizes byproduct contamination .
Advanced Research Questions
Q. How do substituents at the 2- and 4-positions modulate TNF-α suppression or TLR7 activation?
- Structure-activity relationship (SAR) :
- 2-Position : Bulky substituents (e.g., adamantyl in 31f) enhance TNF-α suppression by increasing hydrophobic interactions with target proteins .
- 4-Position : Methoxy groups (e.g., in 1-isobutyl-4-methoxy derivatives) improve solubility but reduce TLR7 binding affinity compared to amino substituents .
- Experimental validation : Use in vitro assays (e.g., HEK293-TLR7 reporter cells) to quantify cytokine induction (IFN-α/β) .
Q. How can crystallographic data resolve contradictions in biological activity across derivatives?
- SHELX refinement : Employ SHELXL for high-resolution crystal structure determination. For example, planar imidazoquinoline cores (deviation <0.036 Å) correlate with stronger TLR7 binding .
- Hydrogen bonding analysis : Use graph set analysis (Etter’s method) to identify patterns (e.g., C10–H10A···O1 chains) that stabilize active conformations .
Q. What computational strategies predict hydrogen bonding in imidazoquinoline crystals?
- Molecular docking : Simulate ligand-receptor interactions (e.g., TLR7 binding pocket) using software like AutoDock Vina.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess intermolecular forces (e.g., π-π stacking vs. H-bonding) .
Q. How to address discrepancies in synthetic yields for 5-oxide derivatives?
- Reaction monitoring : Use TLC or in situ IR to track m-CPBA oxidation progress and avoid over-oxidation .
- Steric effects : Bulky substituents (e.g., adamantanyl in 32f) may slow reaction kinetics, requiring extended reflux times (1–2 hours) .
Methodological Guidelines
- Data contradiction resolution : Cross-validate biological activity using orthogonal assays (e.g., ELISA for TNF-α and qPCR for TLR7 mRNA levels) .
- Crystallization protocols : Grow single crystals via slow evaporation in DMF/water (1:1) at 4°C, and collect data at synchrotron facilities (λ = 0.710–0.980 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
